3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-4-amine
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Overview
Description
3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-4-amine is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method includes the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas over a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-pyrrole-2-carbaldehyde
- 2-methyl-1H-pyrrole-3-carboxylic acid
- 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid
Uniqueness
3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern and the presence of both pyrrole and pyrazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H22N4 |
---|---|
Molecular Weight |
246.35 g/mol |
IUPAC Name |
3-methyl-1-(2-methylpropyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C14H22N4/c1-11(2)9-18-10-14(12(3)16-18)15-8-13-6-5-7-17(13)4/h5-7,10-11,15H,8-9H2,1-4H3 |
InChI Key |
BESWCCNGPRTUBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=CN2C)CC(C)C |
Origin of Product |
United States |
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